molecular formula C36H61N9O12 B14190003 L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine CAS No. 918890-03-6

L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine

Cat. No.: B14190003
CAS No.: 918890-03-6
M. Wt: 811.9 g/mol
InChI Key: BZESRMGYSUZCGZ-BMGWUDNWSA-N
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Description

L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine is a peptide compound composed of a sequence of amino acids: serine, tyrosine, leucine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to attach.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS, often automated to ensure high efficiency and purity. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to maintain the integrity and activity of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s activity.

    Reduction: Reduction reactions can alter disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution can yield peptide analogs with altered biological activity.

Scientific Research Applications

L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can influence various biological processes, including cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine: Unique for its specific sequence and biological activity.

    L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-arginine: Similar structure but different biological effects due to the presence of arginine.

    L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-alanine: Another analog with alanine, altering its interaction with molecular targets.

Uniqueness

This compound is unique due to its specific sequence, which determines its precise biological activity and potential applications. The presence of multiple serine residues and the combination of hydrophobic (leucine) and basic (lysine) amino acids contribute to its distinct properties.

Properties

CAS No.

918890-03-6

Molecular Formula

C36H61N9O12

Molecular Weight

811.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H61N9O12/c1-20(2)15-26(32(52)40-24(7-3-5-13-37)31(51)41-25(36(56)57)8-4-6-14-38)42-35(55)29(19-48)45-33(53)27(16-21-9-11-22(49)12-10-21)43-34(54)28(18-47)44-30(50)23(39)17-46/h9-12,20,23-29,46-49H,3-8,13-19,37-39H2,1-2H3,(H,40,52)(H,41,51)(H,42,55)(H,43,54)(H,44,50)(H,45,53)(H,56,57)/t23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

BZESRMGYSUZCGZ-BMGWUDNWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

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